N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a cyclohexanecarboxamide group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMENCYPRHQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with cyclohexanecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Benzothiazole Core
The 6-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement due to the electron-deficient nature of the heterocycle. Key reactions include:
Reagents and Conditions
-
Amines : Reacts with primary/secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
-
Thiols : Substitution with thiophenol derivatives using catalytic CuI or K₂CO₃ in ethanol .
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Alkoxy Groups : Methanol or ethanol under basic conditions (NaOH, KOH) .
Example Reaction:
Functionalization of the Amide Group
The cyclohexanecarboxamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis
-
Acidic Conditions : Concentrated HCl at reflux yields cyclohexanecarboxylic acid and 6-chloro-1,3-benzothiazol-2-amine.
-
Basic Conditions : NaOH/EtOH generates the sodium salt of cyclohexanecarboxylic acid.
Condensation
Reacts with carbonyl compounds (e.g., aldehydes) in the presence of dehydrating agents (PCl₅, SOCl₂) to form imine derivatives .
Cyclohexane Ring Modifications
The cyclohexane ring undergoes oxidation and functional group additions :
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 60°C | Cyclohexanecarboxylic acid derivative |
| Hydrogenation | H₂/Pd-C, 50 psi | Saturated cyclohexane analog |
| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide-functionalized cyclohexane |
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring directs electrophiles to specific positions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position .
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at the 5-position .
Stability Under Biological Conditions
The compound demonstrates pH-dependent stability :
Scientific Research Applications
Anticonvulsant Activity
One of the prominent applications of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is its evaluation as an anticonvulsant agent. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have demonstrated that derivatives of benzothiazole can effectively inhibit seizures induced by electrical stimulation (Maximal Electroshock model) and chemical agents (pentylenetetrazole model). The protective index and median effective doses of these compounds suggest a promising therapeutic potential for epilepsy management .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Compounds containing benzothiazole moieties have been reported to possess antibacterial and antifungal properties. These properties make them candidates for development into new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant efficacy of benzothiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited a notable reduction in seizure frequency at specific dosages compared to standard treatments like phenytoin. The study highlighted its potential as a lead compound for further development in epilepsy therapies .
Case Study 2: Antimicrobial Screening
Another research effort focused on screening various benzothiazole derivatives for antimicrobial activity against common pathogens. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria in vitro. The findings suggest that modifications to the benzothiazole structure could enhance efficacy and selectivity against resistant strains .
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
Pathways Involved: It interferes with the cyclooxygenase (COX) pathway, particularly COX-2, which is induced at sites of inflammation. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s closest analogs differ in substituents on the benzothiazole ring, carboxamide groups, or heterocyclic systems. Key comparisons are outlined below:
Halogen-Substituted Analogs: Bromo vs. Chloro Derivatives
- N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS: 476280-90-7) is structurally identical except for the bromine atom replacing chlorine.
- Synthetic Accessibility : Both compounds share similar synthetic routes, as evidenced by commercial availability of the bromo derivative.
Trifluoro-Substituted Benzamides
- Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides (e.g., compound 3 in ) replace the cyclohexane group with trifluoromethyl-substituted benzamides. These derivatives exhibit antifungal activity, unlike their non-fluorinated counterparts, highlighting the role of electron-withdrawing groups in enhancing bioactivity .
- Positional Isomerism : emphasizes that trifluoro substitution at specific positions (e.g., para vs. meta) significantly impacts antifungal efficacy, suggesting that the cyclohexanecarboxamide group in the target compound may similarly require precise positioning for optimal activity.
Ethoxy-Substituted Benzothiazole Derivatives
- N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) replaces the chlorine atom with an ethoxy group and modifies the carboxamide to an acetamide linked to a chlorophenyl moiety. This compound’s patent highlights the importance of substituent flexibility in tuning solubility and target interaction, with the ethoxy group likely enhancing lipophilicity compared to the chloro derivative .
Benzodithiazine Derivatives
- Compounds such as 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () introduce a benzodithiazine ring system instead of benzothiazole. These derivatives exhibit distinct spectral properties (e.g., IR peaks at 3395–3310 cm⁻¹ for hydroxyl groups) and thermal stability (mp >300°C), contrasting with the target compound’s likely lower melting point due to the absence of sulfone groups .
Comparative Data Table
Key Research Findings and Implications
- Halogen Effects : The bromo analog’s commercial availability suggests scalability, but chlorine’s smaller size may improve pharmacokinetic profiles in drug design .
- Electron-Withdrawing Groups : Trifluoro substitution in benzamides enhances antifungal activity, implying that modifying the cyclohexanecarboxamide group with electron-deficient moieties could optimize the target compound’s bioactivity .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the benzothiazole family, characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN2OS
- CAS Number : 258338-58-8
The compound features a chloro-substituted benzothiazole ring linked to a cyclohexanecarboxamide moiety, which contributes to its distinct chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Prostaglandin Biosynthesis : The compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the inflammatory response. By reducing prostaglandin synthesis, it exhibits anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound has the potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
2. Anti-inflammatory Effects
The compound's ability to inhibit COX-2 suggests potential use in treating inflammatory conditions. In vitro studies have shown:
- Reduction in Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
3. Case Studies
Recent studies have highlighted the compound's effectiveness in various biological contexts:
- Zebrafish Embryo Toxicity Assays : In a study assessing toxicity in zebrafish embryos, this compound showed low toxicity levels while maintaining biological activity, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | Antimicrobial | Moderate |
| N-(4-methylbenzothiazol-2-yl)carboxamide | Anticancer | High |
| N-(6-chloro-benzothiazole) | Antifungal | Low |
This comparison indicates that while other compounds exhibit diverse activities, this compound shows a promising balance of antimicrobial and anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and how can purity be optimized?
- Methodology : A common approach involves coupling 6-chloro-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid derivatives. For example, acylation using cyclohexanecarbonyl chloride in pyridine under reflux yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol ensures high purity .
- Key Considerations : Monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts like unreacted amine or over-acylated derivatives.
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F bonds) to confirm stereochemistry .
- Spectroscopy : Use - and -NMR to verify substituent integration and coupling patterns. IR spectroscopy identifies amide C=O stretches (~1650–1700 cm) and benzothiazole C–S bonds (~650 cm) .
Q. What in vitro assays are appropriate for preliminary evaluation of bioactivity?
- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with nitazoxanide derivatives as positive controls. Measure MIC (Minimum Inhibitory Concentration) values .
- Enzyme Inhibition : Assess PFOR (Pyruvate:Ferredoxin Oxidoreductase) inhibition using spectrophotometric assays, as benzothiazole derivatives may disrupt anaerobic metabolism .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Variables to Test :
- Solvent : Pyridine or DMF for acylation; polar aprotic solvents improve reactivity.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Temperature : Controlled reflux (80–100°C) balances reaction rate and decomposition .
Q. How should researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?
- Case Study : If calculated -NMR chemical shifts deviate from observed data, re-examine the solvent model (e.g., DMSO-d) and conformational sampling in simulations. Cross-validate with -NMR and HSQC spectra to assign ambiguous peaks .
- Advanced Tools : Employ DP4+ probability analysis to assess the likelihood of proposed conformers .
Q. What mechanistic insights can be gained from studying enzyme inhibition by benzothiazole derivatives?
- Approaches :
- Kinetic Studies : Determine (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- Docking Simulations : Model the compound’s interaction with PFOR’s active site using AutoDock Vina, focusing on hydrogen bonds with conserved residues (e.g., Arg114, His142) .
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
